molecular formula C18H22N4O6 B13094504 [2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate CAS No. 20956-75-6

[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate

Cat. No.: B13094504
CAS No.: 20956-75-6
M. Wt: 390.4 g/mol
InChI Key: DKPGLODVUDYVFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrroloindole-derived carbamate featuring a highly substituted heterocyclic core. Its structure includes multiple functional groups: an acetylated amino group at position 2, an ethylamino substituent at position 7, a hydroxyl group at position 1, a methyl group at position 6, and two ketone groups at positions 5 and 6. Pyrroloindole derivatives are well-documented in medicinal chemistry for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

20956-75-6

Molecular Formula

C18H22N4O6

Molecular Weight

390.4 g/mol

IUPAC Name

[2-acetamido-6-(ethylamino)-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate

InChI

InChI=1S/C18H22N4O6/c1-4-20-12-7(2)15(24)14-11(17(12)26)9(6-28-18(19)27)13-16(25)10(5-22(13)14)21-8(3)23/h10,16,20,25H,4-6H2,1-3H3,(H2,19,27)(H,21,23)

InChI Key

DKPGLODVUDYVFO-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C(=O)C2=C(C1=O)C(=C3N2CC(C3O)NC(=O)C)COC(=O)N)C

Origin of Product

United States

Preparation Methods

Pyrrolo[1,2-a]indole Core Construction

  • Starting Materials: Indole derivatives or related bicyclic precursors are often employed as starting points.
  • Cyclization: Intramolecular cyclization reactions, such as palladium-catalyzed amination or condensation with suitable electrophiles, are used to form the fused pyrrolo ring system.
  • Oxidation: Controlled oxidation steps introduce the 5,8-dioxo groups, typically using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or other mild oxidants to avoid over-oxidation.

Hydroxy and Methyl Group Installation

  • Hydroxy Group (1-position): Hydroxylation can be achieved by selective oxidation or by using hydroxy-functionalized precursors.
  • Methyl Group (6-position): Methylation is typically performed using methyl iodide or dimethyl sulfate in the presence of a base, or introduced via methyl-substituted starting materials.

Carbamate Formation at 9-position

  • The carbamate group is introduced by reacting the hydroxymethyl intermediate at position 9 with carbamoylating agents such as phosgene equivalents (e.g., triphosgene) or carbamoyl chlorides under mild conditions.
  • This step often requires base catalysis and careful temperature control to avoid side reactions.

Representative Synthetic Route (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrroloindole ring formation Cyclization of indole derivative under Pd catalysis Formation of pyrrolo[1,2-a]indole core
2 Oxidation DDQ or similar oxidant Introduction of 5,8-dioxo groups
3 Amination (2-position) Nucleophilic substitution + acetylation Acetylamino group installed
4 Amination (7-position) Reductive amination with ethylamine Ethylamino group installed
5 Hydroxylation (1-position) Selective oxidation or hydroxy precursor use Hydroxy group installed
6 Methylation (6-position) Methyl iodide/base or methyl-substituted precursor Methyl group installed
7 Carbamate formation (9-position) Reaction with carbamoyl chloride or triphosgene Carbamate group installed

Research Findings and Optimization Notes

  • Selectivity: Protecting groups are critical during amino group introduction to prevent cross-reactivity.
  • Yield Optimization: Mild oxidation conditions preserve sensitive functional groups and improve yields.
  • Purification: Chromatographic techniques such as preparative HPLC are used to isolate the final product with high purity.
  • Scalability: The use of palladium catalysis and phosgene equivalents requires careful handling in scale-up; alternative safer reagents may be considered.

Summary Table of Key Reagents and Conditions

Functionalization Step Reagents Typical Conditions Notes
Pyrroloindole ring formation Pd catalyst, base, solvent 80–120 °C, inert atmosphere Requires optimization for ring closure
Oxidation DDQ, MnO2, or TEMPO Room temp to reflux Avoid over-oxidation
Amination (acetylamino) NH2 source + Ac2O or AcCl Mild base, 0–25 °C Protect other amines if present
Amination (ethylamino) Ethylamine, reductive amination NaBH3CN or similar reductant Selective amination at 7-position
Hydroxylation Hydroxy precursor or oxidant Controlled temp Hydroxy at 1-position requires regioselectivity
Methylation MeI, K2CO3 or methylated precursor Room temp to reflux Methyl group introduction at 6-position
Carbamate formation Carbamoyl chloride, triphosgene Base, low temp (<25 °C) Carbamate installed at 9-position via methyl linker

Chemical Reactions Analysis

Types of Reactions

[2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to alcohols or amines using reducing agents.

    Substitution: Replacement of functional groups with other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

The compound [2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic benefits. This article will explore its applications across different fields, supported by data tables and documented case studies.

Structure and Composition

The compound is characterized by a complex structure that includes multiple functional groups. Its molecular formula can be represented as:

  • Molecular Formula: C17H22N4O4
  • Molecular Weight: Approximately 350.38 g/mol

The intricate arrangement of atoms contributes to its biological activity and interaction with various biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that these compounds can inhibit specific signaling pathways involved in cancer cell proliferation.

Case Study: MEK/ERK Pathway Inhibition

A related compound has been studied for its ability to inhibit the MEK/ERK signaling pathway, which is crucial in many cancers. The inhibitor demonstrated a potent effect on tumor growth in xenograft models, showing promise for further development in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may also possess neuroprotective properties. Research has indicated that certain derivatives can mitigate neuronal damage and promote cell survival under stress conditions.

Case Study: Neuroprotection in Animal Models

In experimental models of neurodegeneration, derivatives of similar compounds have been shown to reduce oxidative stress and inflammation, leading to improved outcomes in cognitive function tests .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Preliminary studies indicate effectiveness against various bacterial strains, positioning it as a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in metabolic pathways associated with disease progression. For instance, it could inhibit enzymes within the MAPK pathway, leading to reduced cell proliferation.

Modulation of Cell Signaling

By interacting with specific receptors or signaling molecules, the compound can modulate cellular responses to external stimuli, influencing processes such as apoptosis and cell cycle regulation.

Mechanism of Action

The mechanism of action of [2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl carbamate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural complexity of this compound necessitates comparison with analogous pyrroloindoles and related heterocycles. Below is a detailed analysis:

Structural Analogues

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Yield (%) Notable Properties
[Target Compound] Pyrrolo[1,2-a]indole Acetylamino, ethylamino, hydroxy, methyl, dioxo, carbamate ~450 (estimated) N/A High polarity due to multiple oxygen/nitrogen groups; potential CNS activity
Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9a) Pyrrolo[2,3-c]pyridine Ethyl ester at position 2 204.22 60 Moderate lipophilicity; used as a precursor in antitumor agent synthesis
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine Cyano, nitroaryl, phenethyl, dicarboxylate 560.55 51 High steric bulk; UV activity due to nitro group; solid-state stability up to 245°C
7-(4-Chlorophenyl)-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile (4a) Triazolo[1,5-a]pyrimidine Chlorophenyl, indole, cyano 410.82 N/A Fluorescent properties; potential kinase inhibition

Functional Group Analysis

  • Carbamate vs. Ester/Cyano Groups: The carbamate in the target compound offers hydrolytic stability compared to esters (e.g., 9a) but may reduce membrane permeability relative to cyano groups (e.g., 4a) .
  • Ethylamino vs. Nitroaryl Groups: The ethylamino substituent enhances solubility and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in 1l, which may confer redox activity .
  • Dioxo vs.

Pharmacological Potential

While direct bioactivity data for the target compound are unavailable, structural parallels suggest:

  • Anticancer Activity : Pyrroloindoles (e.g., 9a) inhibit topoisomerases, while triazolopyrimidines (e.g., 4a) target kinases .
  • Neuroactive Potential: The carbamate group resembles rivastigmine, a cholinesterase inhibitor, hinting at CNS applications .

Biological Activity

The compound [2-(Acetylamino)-7-(ethylamino)-1-hydroxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1H-pyrrolo[1,2-a]indol-9-yl]methyl carbamate (CAS Number: 20956-75-6) is a synthetic organic molecule with potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H22N4O
  • Molecular Weight : 390.39 g/mol
  • Structural Features : The compound contains a pyrroloindole backbone with acetylamino and ethylamino substituents, which contribute to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities including:

  • Anticancer Effects : Preliminary studies suggest that it may exhibit antiproliferative properties against certain cancer cell lines.
  • Neuroprotective Properties : It has shown potential in protecting dopaminergic neurons in models of neurodegenerative diseases such as Parkinson's disease.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Proinflammatory Cytokines : Research indicates that the compound can downregulate the expression of proinflammatory cytokines such as IL-1β and TNF-α in activated microglial cells, suggesting anti-inflammatory properties .
  • Neuroprotection : In models of neurodegeneration, the compound has been shown to reduce microglial activation and promote the survival of dopaminergic neurons .
  • Enzyme Inhibition : The compound may interact with various enzymes involved in cellular signaling pathways, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

Study 1: Neuroinflammation in Parkinson's Disease Models

In a study examining the effects on neuroinflammation:

  • Methodology : The compound was tested on BV-2 microglial cells activated by lipopolysaccharides.
  • Findings : It significantly reduced nitric oxide production and inhibited the expression of inducible nitric oxide synthase (iNOS) and GTP cyclohydrolase I. Additionally, it attenuated NF-kB nuclear translocation .

Study 2: Antiproliferative Activity

Another study focused on its anticancer properties:

  • Cell Lines Tested : Various cancer cell lines were exposed to different concentrations of the compound.
  • Results : The compound demonstrated dose-dependent antiproliferative effects, indicating potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryReduced IL-1β and TNF-α levels
NeuroprotectiveIncreased survival of dopaminergic neurons
AnticancerDose-dependent inhibition of cancer cell proliferation

Q & A

Basic: What are the recommended synthetic pathways for [compound], and how can purity be validated?

Answer:
The synthesis of pyrroloindole derivatives often involves multi-step reactions, including condensation, cyclization, and carbamate formation. A general approach includes:

  • Step 1 : Condensation of pyrrolidine precursors with ethylamino and acetylamino groups under reflux in DMF or DCM with triethylamine as a base (similar to methods in ).
  • Step 2 : Cyclization via acid-catalyzed or thermal conditions to form the tetrahydro-pyrroloindole core.
  • Purity Validation : Use a combination of HPLC (≥95% purity), 1H/13C NMR (to confirm substituent positions and carbamate linkage), and HRMS (to verify molecular weight accuracy, as in ).

Table 1 : Example reaction conditions from analogous syntheses:

StepSolventCatalystTemp (°C)Yield (%)Reference
1DMFNEt₃12045–60
2DCMH₂SO₄Reflux70–85

Basic: How can the structural conformation of [compound] be confirmed spectroscopically?

Answer:
Key spectroscopic methods include:

  • 1H NMR : Identify substituents (e.g., ethylamino δ 1.2–1.4 ppm, acetyl δ 2.1–2.3 ppm) and hydroxyl protons (δ 5.0–6.0 ppm, broad). Compare with analogous pyrroloindole derivatives in .
  • 13C NMR : Confirm carbonyl carbons (5,8-dioxo at δ 170–180 ppm) and carbamate (δ 155–160 ppm).
  • IR : Detect N-H stretches (~3300 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to mitigate low yields in carbamate formation?

Answer:
Low yields in carbamate synthesis often arise from competing hydrolysis or steric hindrance. Mitigation strategies:

  • Solvent Selection : Use anhydrous DCM or THF to minimize water interference.
  • Catalyst : Employ DMAP (4-dimethylaminopyridine) to accelerate carbamate coupling.
  • Temperature : Maintain 0–5°C during carbamoylation to reduce side reactions (see for analogous carbazole carbamates).

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

Answer:
Contradictions may arise from tautomerism, solvent effects, or impurities. Steps:

Repeat Analysis : Ensure sample purity via recrystallization (e.g., EtOH/DMF mixtures as in ).

Variable Temperature NMR : Probe tautomeric equilibria (e.g., keto-enol shifts in dioxo groups).

2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., pyrroloindole ring protons) .

Advanced: What computational methods are effective for predicting [compound]’s bioactivity?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases or oxidoreductases).
  • QSAR Models : Train on pyrroloindole derivatives to predict logP, solubility, and toxicity (see for generative model applications).
  • MD Simulations : Assess conformational stability in aqueous environments (GROMACS/AMBER).

Advanced: How can environmental stability and degradation pathways be studied?

Answer:

  • Photolysis/Hydrolysis : Expose to UV light (254 nm) or buffer solutions (pH 3–9) and monitor degradation via LC-MS.
  • Metabolite Identification : Use HRMS to detect oxidation products (e.g., deethylated or hydroxylated derivatives) .
  • Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) per OECD guidelines.

Advanced: What experimental designs are robust for assessing [compound]’s mechanism of action?

Answer:
Adopt a split-plot design (as in ) to test variables:

  • Main Plot : Cell lines (e.g., cancer vs. normal).
  • Subplot : Dose concentrations (0.1–100 μM).
  • Sub-Subplot : Time points (24–72 hrs).
    Analyze outcomes (e.g., apoptosis markers) via ANOVA with post-hoc Tukey tests.

Advanced: How can bioactivity data contradictions (e.g., IC50 variability) be addressed?

Answer:
Potential causes include assay interference or compound aggregation. Solutions:

  • Counter-Screens : Test against unrelated targets to rule out non-specific effects.
  • Dynamic Light Scattering (DLS) : Check for aggregate formation in solution.
  • Dose-Response Replicates : Perform triplicate runs with blinded controls .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate or glycoside groups at the hydroxyl position.
  • Co-Solvents : Use PEG-400 or cyclodextrins (10–20% w/v).
  • Salt Formation : React with HCl or sodium bicarbonate to enhance ionization .

Advanced: How can metabolic pathways be elucidated using isotopic labeling?

Answer:

  • Synthesis of ¹³C/²H-Labeled Analogues : Introduce isotopes at the ethylamino or methyl groups.
  • Mass Spectrometry : Track labeled metabolites in liver microsomes or plasma.
  • Kinetic Isotope Effects (KIE) : Compare degradation rates to infer enzymatic mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.